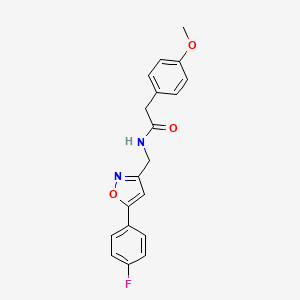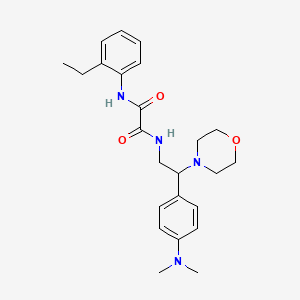
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-ethylphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-ethylphenyl)oxalamide is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonist
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-ethylphenyl)oxalamide has been identified as part of a class of compounds with potential application as neurokinin-1 (NK1) receptor antagonists. These compounds are studied for their effectiveness in pre-clinical tests relevant to clinical efficacy in conditions such as emesis (vomiting) and depression. The focus on water-soluble variants suitable for both intravenous and oral administration highlights their potential versatility in clinical applications (Harrison et al., 2001).
Tellurium-Containing Derivatives
Research into tellurium-containing derivatives of morpholine, such as N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride, has demonstrated the synthesis and complexation with metals like palladium(II) and mercury(II). These compounds offer insights into the structural chemistry of morpholine derivatives and their potential applications in materials science and catalysis (Singh et al., 2000).
Orexin Receptor Antagonism
The blockade of orexin receptors, particularly through the use of selective antagonists, has been investigated for its role in sleep-wake modulation. This research area explores how different orexin receptor antagonists influence sleep patterns and neurotransmitter release, offering potential pathways for developing treatments for sleep disorders (Dugovic et al., 2009).
DNA-Intercalating Antitumor Agents
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-ethylphenyl)oxalamide derivatives have been synthesized and evaluated for their DNA-intercalating properties and in vivo antitumor activity. These studies aim to identify compounds with lower DNA association constants yet effective antitumor activities, contributing to the development of new cancer treatments (Atwell et al., 1989).
Antifungal Agents
The compound has also been part of research into antifungal agents, where 2-(2-oxo-morpholin-3-yl)-acetamide derivatives exhibited fungicidal activity against Candida and Aspergillus species. Optimization of the morpholin-2-one core for improved plasmatic stability while maintaining antifungal activity highlights the therapeutic potential of these compounds (Bardiot et al., 2015).
Fluorescent Probes for Hypoxic Cells
Novel fluorescent probes for detecting hypoxic conditions in cells have been developed using dimethylaminophenyl and morpholinomethyl groups. These probes are designed to selectively respond to hypoxic environments, potentially aiding in the study of tumor physiology and the development of targeted therapies (Feng et al., 2016).
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-4-18-7-5-6-8-21(18)26-24(30)23(29)25-17-22(28-13-15-31-16-14-28)19-9-11-20(12-10-19)27(2)3/h5-12,22H,4,13-17H2,1-3H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGQGZRJMISQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({1-[4-(tert-butyl)phenyl]-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl}sulfanyl)acetate](/img/structure/B2456979.png)
![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2456981.png)
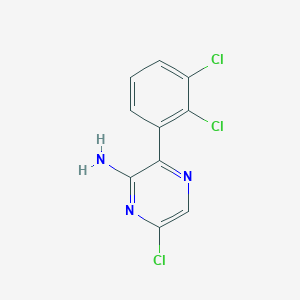

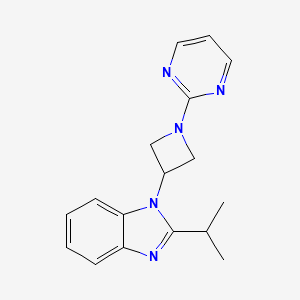
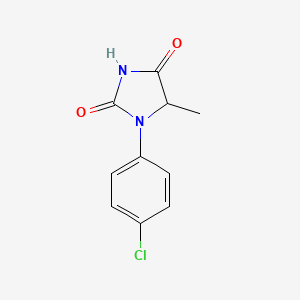
![Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate](/img/structure/B2456986.png)
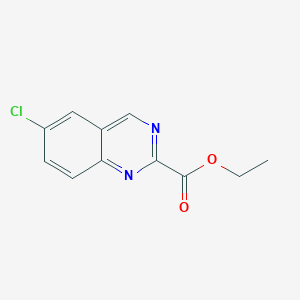
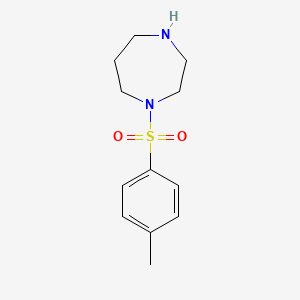
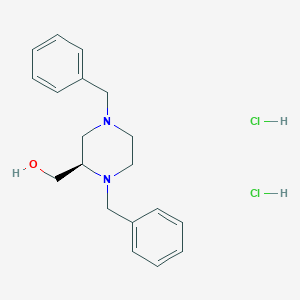

![1-(4-Methoxyphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2456995.png)
